![molecular formula C20H16N4O2S B2891420 3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine CAS No. 1111260-41-3](/img/structure/B2891420.png)
3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a phenyl group, an oxadiazole ring, and a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heterocycles. The oxadiazole and pyridazine rings would contribute to the planarity of the molecule, while the methoxyphenyl and phenyl groups could potentially introduce some steric hindrance .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be demethylated under acidic conditions to yield a phenol . The oxadiazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of a wide range of heterocyclic compounds, including quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, isoxazole, pyrazolo[3,4-d]pyridazine, and pyrrolidino[3,4-d]isoxazolines derivatives. These compounds were synthesized using various precursor molecules in reactions that afford structurally diverse heterocycles, highlighting the versatility of related chemical frameworks in synthetic chemistry (Zohdi, Osman, & Abdelhamid, 1997).
Potential Biological Activities
A variety of synthesized compounds, structurally related to the specified chemical, have been evaluated for their potential biological activities. These activities include gastric antisecretory and cytoprotective properties, indicating potential applications in the development of antiulcer agents. Preliminary studies have investigated the pharmacodynamics and metabolism of these compounds, providing insights into their bioavailability and metabolic pathways (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Antimicrobial and Antioxidant Evaluation
The antimicrobial and antioxidant activities of compounds containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments have been analyzed. Studies indicate moderate activity against certain microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. These findings underscore the potential of such compounds in the development of new antimicrobial and antioxidant agents (Anusevičius, Slaninaitė, Jonuškienė, Sapijanskaitė, Vaickelionienė, & Mickevičius, 2015).
Central Nervous System Activity
Compounds with structural similarities have been synthesized and tested for their potential activity in the central nervous system. These studies explore the capacity of such compounds to interact with receptor sites, potentially leading to applications in the treatment of CNS disorders. The research sheds light on the structural requirements for activity and the promising nature of these compounds in neuropharmacology (Barlin, Davies, Davis, & Harrison, 1994).
Future Directions
properties
IUPAC Name |
5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-16-9-5-8-15(12-16)17-10-11-19(23-22-17)27-13-18-21-20(24-26-18)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQDFRMIBZFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


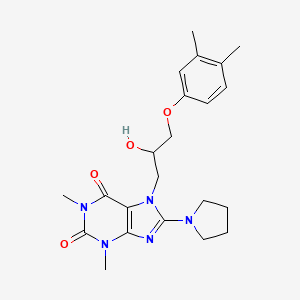


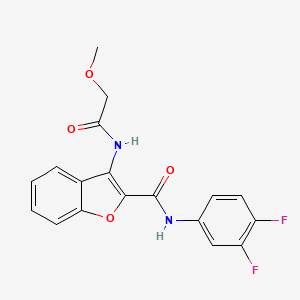
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
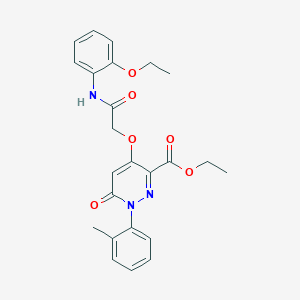
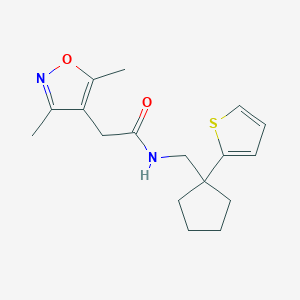

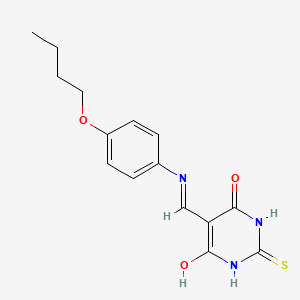

![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)